
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
Vue d'ensemble
Description
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as IPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPPB is a derivative of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The unique structure of IPPB makes it a promising tool for studying the mechanisms of GABA in the brain.
Mécanisme D'action
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate acts as a GABA receptor modulator, binding to specific sites on the receptor and altering its activity. This modulation can lead to changes in the release of neurotransmitters, ultimately affecting neuronal activity.
Biochemical and Physiological Effects:
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects, including the modulation of GABA receptor activity, changes in synaptic transmission and plasticity, and alterations in the release of neurotransmitters. These effects can have significant implications for understanding the mechanisms of GABA in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in lab experiments is its ability to modulate GABA receptor activity in a specific and controlled manner. This specificity allows researchers to investigate the effects of GABA modulation on neuronal activity and plasticity. However, the complex synthesis process and the high cost of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can limit its use in some research settings.
Orientations Futures
There are several future directions for research involving 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of interest is the investigation of the effects of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate on different types of GABA receptors and their subunits. Another direction is the study of the effects of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate on different brain regions and neuronal populations. Finally, the potential therapeutic applications of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in neurological disorders such as epilepsy and anxiety disorders warrant further investigation.
In conclusion, 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is a promising tool for investigating the mechanisms of GABA in the brain. Its ability to modulate GABA receptor activity in a specific and controlled manner has significant implications for understanding neuronal activity and plasticity. Further research is needed to fully explore the potential applications of 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in scientific research and clinical settings.
Applications De Recherche Scientifique
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used in various scientific studies to investigate the role of GABA in the brain. One study found that 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can modulate the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.
Propriétés
IUPAC Name |
(2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12(2)14(4,17-13(3)16)8-7-11-15-9-5-6-10-15/h12H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDATSKIRMKMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(3-fluorophenyl)ethanamine](/img/structure/B3864707.png)
![8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3864722.png)
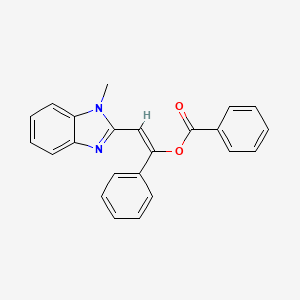
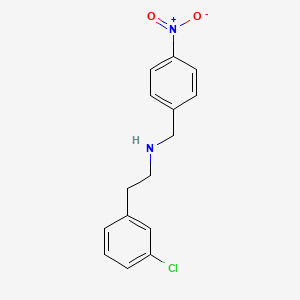
![dimethyl 2-[1-[3-(4-methoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3864750.png)
![methyl 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3864756.png)
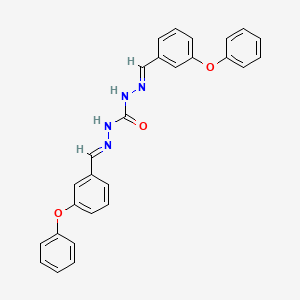
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3864775.png)
![4-tert-butyl-N'-[(2-methyl-3-thienyl)methylene]benzohydrazide](/img/structure/B3864779.png)

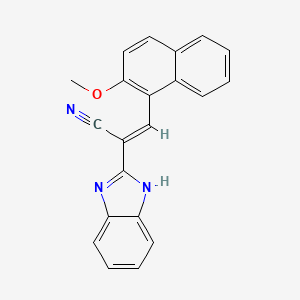
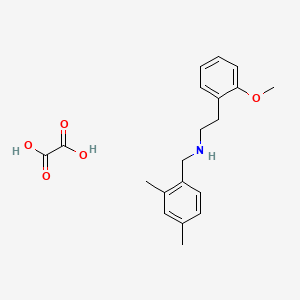
![2-(acetylamino)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3864798.png)